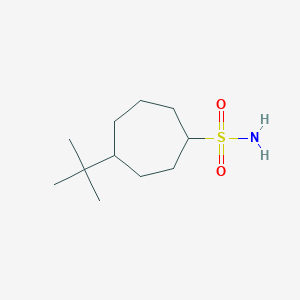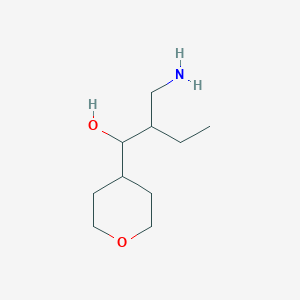
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol is an organic compound that features both an amine and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can be approached through several synthetic routes. One common method involves the reaction of a tetrahydropyran derivative with a butanol derivative under conditions that promote the formation of the desired product. Typical reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the desired purity of the product, the cost of raw materials, and the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can undergo a variety of chemical reactions due to the presence of its amine and alcohol functional groups. These reactions may include:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: Both the amine and alcohol groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the alcohol group could yield a ketone or aldehyde, while reduction of the amine group could yield a primary amine.
Applications De Recherche Scientifique
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for binding to biological targets.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: As an intermediate in the production of materials or chemicals.
Mécanisme D'action
The mechanism by which 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, and could influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may include other amine-alcohol compounds, such as:
- 2-(Aminomethyl)-1-butanol
- 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-(aminomethyl)-1-(oxan-4-yl)butan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-8(7-11)10(12)9-3-5-13-6-4-9/h8-10,12H,2-7,11H2,1H3 |
Clé InChI |
AHRFSESGNUYNKG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C(C1CCOCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)

![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)


![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
![N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
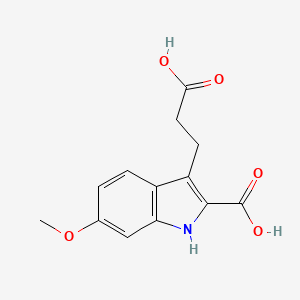
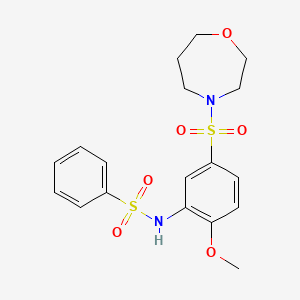
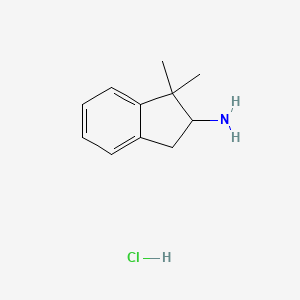
![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)
